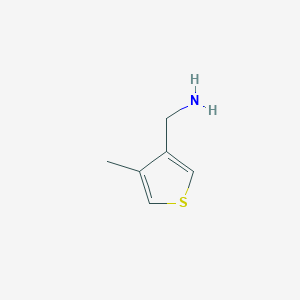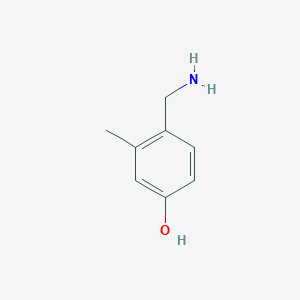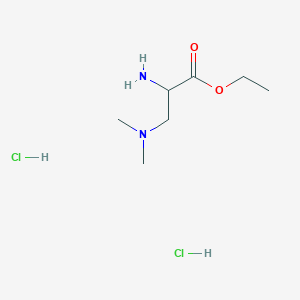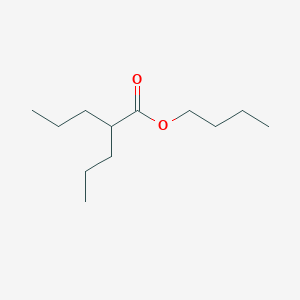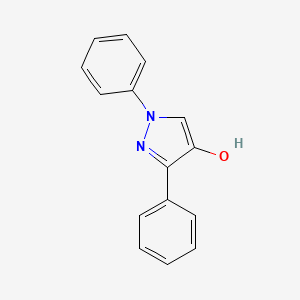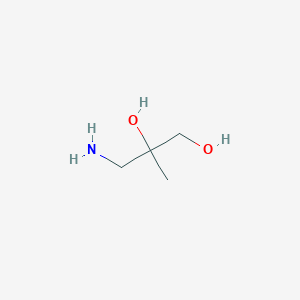![molecular formula C13H16FN3O B1524133 1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine CAS No. 1240564-84-4](/img/structure/B1524133.png)
1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine
Descripción general
Descripción
“1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine” is a chemical compound with the molecular formula C13H16FN3O . It is also known by its IUPAC name, 3-(4-fluorophenoxy)-N-methyl-1-propanamine . The compound has a molecular weight of 249.28 .
Synthesis Analysis
The synthesis of pyrazole derivatives like “1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine” often involves the reaction of hydrazones with 1,3-diols . Other methods include the condensation of ketones, aldehydes, and hydrazine monohydrochloride . More research is needed to provide a detailed synthesis analysis of this specific compound.Molecular Structure Analysis
The InChI code for “1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine” is 1S/C10H14FNO/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activity
- A study reported the synthesis of a series of 1-arylpyrazoles, which are potent σ(1) receptor antagonists, indicating their potential in pharmacological applications. These compounds, including variants similar to the query compound, were evaluated for their receptor binding abilities. The most promising candidate demonstrated significant activity in models of neurogenic and neuropathic pain (Díaz et al., 2012).
Characterization and Bioactivities
- Research on pyrazole derivatives, including those structurally related to the query compound, revealed their potential antitumor, antifungal, and antibacterial properties. These compounds were synthesized and characterized through various techniques, including X-Ray crystallography and spectroscopic methods (Titi et al., 2020).
Antiviral Activity
- A study focused on a novel inhibitor of enterovirus replication, structurally related to the query compound, demonstrating broad-spectrum antiviral activity. This research highlights the compound's mechanism of action targeting host cell factors essential for virus replication (van der Schaar et al., 2013).
Polymer Modification
- Research on radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amines, including pyrazole derivatives, suggested applications in medical fields due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Catalysis and Chemical Synthesis
- A study demonstrated the L-proline-catalyzed synthesis of 4H-pyrano[2,3-c]pyrazol-6-amines, indicating the compound's role in facilitating complex chemical reactions and synthesizing functionally diverse molecules (Prasanna et al., 2013).
Apoptosis and Antimicrobial Agents
- Another study synthesized molecular hybrids containing pyrazole, demonstrating apoptosis induction in ovarian follicles and antimicrobial activity, suggesting therapeutic potentials (Sindhu et al., 2016).
Safety And Hazards
The compound is classified under the GHS05 and GHS07 hazard pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
1-[3-(4-fluorophenoxy)propyl]-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O/c1-10-9-13(15)16-17(10)7-2-8-18-12-5-3-11(14)4-6-12/h3-6,9H,2,7-8H2,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFYONAEJHSGNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCOC2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



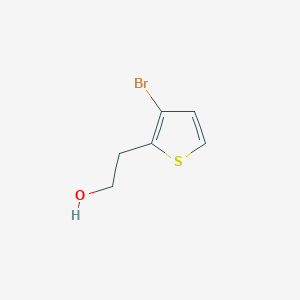
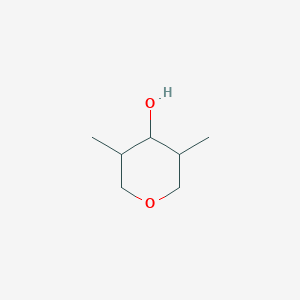
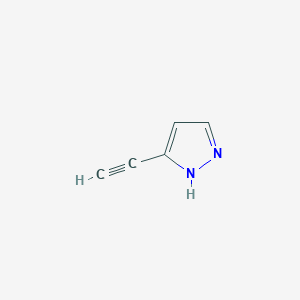

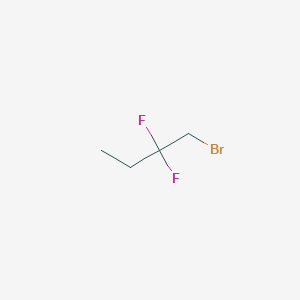
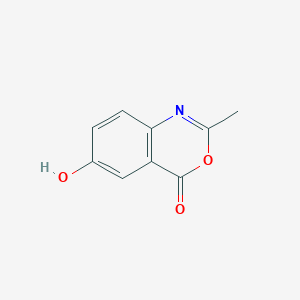
![2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1524057.png)
